molecular formula C5H10N2O2S2 B3319496 Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- CAS No. 113224-25-2

Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-

Cat. No.: B3319496
CAS No.: 113224-25-2
M. Wt: 194.3 g/mol
InChI Key: AUPIYTYZVHDSGJ-UHFFFAOYSA-N
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Description

Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- is a versatile chemical compound used in various scientific research applications. Its unique properties make it valuable for studying organic synthesis and investigating biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- can be synthesized through several methods. One common approach involves the reaction of ethylene with hydrogen sulfide in the presence of various catalysts . Another method includes the reaction of ethanol with hydrogen sulfide gas over an acidic solid catalyst, such as alumina .

Industrial Production Methods

In industrial settings, the production of ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- often involves large-scale reactions using similar catalysts and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Ethanethiol can be oxidized by reagents such as bromine (Br₂) or iodine (I₂) to yield disulfides.

    Reduction: Disulfides formed from ethanethiol can be reduced back to thiols using zinc and acid.

    Substitution: Ethanethiol can undergo substitution reactions with alkyl halides in the presence of sulfur nucleophiles.

Major Products

    Oxidation: Disulfides (R-S-S-R’) are the major products formed from the oxidation of ethanethiol.

    Reduction: Thiols (R-SH) are regenerated from disulfides through reduction.

    Substitution: Thiols and sulfides (R-S-R’) are the primary products of substitution reactions.

Scientific Research Applications

Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- is used in various scientific research fields, including chemistry, biology, medicine, and industry In chemistry, it is valuable for studying organic synthesis and reaction mechanisms In biology, it is used to investigate biological processes and interactionsIn industry, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biological processes and chemical reactions, making it a valuable tool for research.

Comparison with Similar Compounds

Similar Compounds

  • Methanethiol
  • Butanethiol
  • Ethanol
  • Thiophenol

Uniqueness

Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- is unique due to its specific structure and properties, which make it suitable for a wide range of applications in scientific research. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from other similar compounds.

Properties

IUPAC Name

2-[(1-methylsulfanyl-2-nitroethenyl)amino]ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S2/c1-11-5(4-7(8)9)6-2-3-10/h4,6,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPIYTYZVHDSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C[N+](=O)[O-])NCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70764809
Record name 2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70764809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113224-25-2
Record name 2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70764809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-
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Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-
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Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-
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Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-
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Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-

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